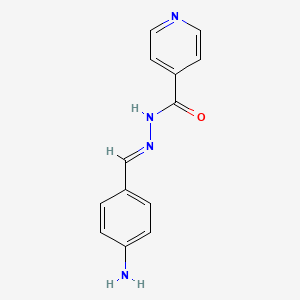

1'(Or 2')-(p-aminobenzylidene)isonicotinohydrazide

Descripción

1’(Or 2’)-(p-Aminobenzylidene)isonicotinohydrazide is a Schiff base derivative synthesized via the condensation of isonicotinohydrazide (isoniazid) with p-aminobenzaldehyde. The compound belongs to the broader class of benzylidene isonicotinohydrazides, characterized by a pyridine core linked to a hydrazide moiety and a substituted benzylidene group. The p-amino substituent on the benzylidene ring introduces electron-donating properties, which may influence its biological activity and physicochemical behavior. Synthesis typically involves refluxing isonicotinohydrazide with the aldehyde in ethanol with catalytic acetic acid, followed by characterization via spectroscopic techniques (IR, NMR) and elemental analysis .

Propiedades

Número CAS |

6419-33-6 |

|---|---|

Fórmula molecular |

C13H12N4O |

Peso molecular |

240.26 g/mol |

Nombre IUPAC |

N-[(E)-(4-aminophenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H12N4O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,14H2,(H,17,18)/b16-9+ |

Clave InChI |

AAEHLOISIGDVHC-CXUHLZMHSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)N |

SMILES canónico |

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinic acid hydrazide and p-aminobenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Isonicotinic acid hydrazide+p-aminobenzaldehyde→1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide+water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial properties, particularly against Mycobacterium tuberculosis.

Medicine: Explored as a potential therapeutic agent for tuberculosis and other bacterial infections.

Industry: Potential use in the development of new antimicrobial agents and materials.

Mecanismo De Acción

The mechanism of action of 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide involves its interaction with bacterial enzymes and cellular structures. The compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The molecular targets include enzymes involved in fatty acid synthesis and cell wall assembly.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of benzylidene isonicotinohydrazides are highly dependent on the substituents attached to the benzylidene ring. Below is a detailed comparison across key domains:

Anticancer Activity

Insights: Electron-withdrawing groups (e.g., -F, -NO₂) enhance anticancer activity by improving electrophilicity and DNA interaction. The p-amino group, being electron-donating, may reduce efficacy unless it participates in hydrogen bonding with biological targets .

Antimicrobial Activity

Insights: Methoxy and nitro groups significantly enhance antimicrobial potency. The p-amino group’s hydrophilic nature may limit membrane permeability compared to lipophilic substituents like furan or methoxy .

Enzyme Inhibition (TNAP)

Insights: Methoxy and hybrid pharmacophores dominate TNAP inhibition.

Antioxidant Activity

Insights: Hydroxyl and methoxy groups are critical for antioxidant efficacy. The p-amino group may exhibit moderate activity but is less effective than phenolic derivatives .

Physicochemical and Structural Properties

Insights: The p-amino group enhances hydrogen bonding in crystal structures but may reduce lipophilicity compared to nitro/methoxy derivatives, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.